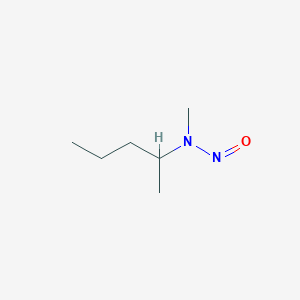
2,3,4,5-Tetramethylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetramethylhexanal is an organic compound with the molecular formula C10H20O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is notable for its structural complexity due to the presence of four methyl groups attached to the hexane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetramethylhexanal typically involves the oxidation of 2,3,4,5-tetramethylhexanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic oxidation processes. These processes often use metal catalysts such as palladium or platinum supported on carbon, which facilitate the selective oxidation of the alcohol to the aldehyde.
Types of Reactions:
Oxidation: this compound can be further oxidized to 2,3,4,5-tetramethylhexanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2,3,4,5-tetramethylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group in this compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 2,3,4,5-Tetramethylhexanoic acid.
Reduction: 2,3,4,5-Tetramethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetramethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving aldehyde reactivity and metabolism.
Medicine: Research into aldehyde dehydrogenase enzymes often utilizes aldehydes like this compound to understand enzyme specificity and activity.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor profile.
Mecanismo De Acción
The mechanism by which 2,3,4,5-Tetramethylhexanal exerts its effects typically involves its reactivity as an aldehyde. Aldehydes are highly reactive due to the presence of the carbonyl group, which can participate in various chemical reactions. The compound can form Schiff bases with amines, undergo nucleophilic addition reactions, and be involved in oxidation-reduction processes. These reactions are crucial in both synthetic organic chemistry and biological systems.
Comparación Con Compuestos Similares
2,3,4,5-Tetramethylhexane: The corresponding alkane, lacking the formyl group, is less reactive and does not participate in the same range of chemical reactions.
2,3,4,5-Tetramethylhexanol: The alcohol form, which can be oxidized to the aldehyde, is less reactive towards nucleophiles compared to the aldehyde.
2,3,4,5-Tetramethylhexanoic Acid: The carboxylic acid form, which is more acidic and participates in different types of reactions such as esterification and amidation.
Uniqueness: 2,3,4,5-Tetramethylhexanal is unique due to its aldehyde functionality combined with the steric hindrance provided by the four methyl groups. This combination influences its reactivity and the types of reactions it can undergo, making it a valuable compound in both synthetic and research applications.
Propiedades
Número CAS |
136343-21-0 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2,3,4,5-tetramethylhexanal |
InChI |
InChI=1S/C10H20O/c1-7(2)9(4)10(5)8(3)6-11/h6-10H,1-5H3 |
Clave InChI |
KNPCAXPRSRIULI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(C)C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)







![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)

![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)


